N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide
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Overview
Description
N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H9N3OS and its molecular weight is 243.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity of Pyridine Derivatives
A study explored the synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, including various structurally modified analogs. These compounds were evaluated for their inhibitory effects on CDP reductase activity, cytotoxicity in vitro, and antineoplastic activity in vivo against L1210 leukemia. The research found that certain derivatives were potent inhibitors of ribonucleotide reductase activity and significantly prolonged the survival time of L1210 leukemia-bearing mice when administered at specific dosages (Liu et al., 1996).
New Synthetic Approaches to Thienopyridine Derivatives
Another study presented new synthetic approaches for the preparation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. This research led to the synthesis of various thienopyrimidine and thienopyridine derivatives, showcasing the adaptability of thiophene carboxamides in heterocyclic chemistry (El-Meligie et al., 2020).
Antimicrobial Activity of Pyridine Carboxamides
In the realm of antimicrobial research, a series of chiral linear and macrocyclic bridged pyridines derived from pyridine-2,6-dicarbonyl dichloride were synthesized and evaluated for their antimicrobial properties. The study highlighted the potential of pyridine carboxamides as effective antimicrobial agents, expanding the utility of these compounds in medicinal chemistry (Al-Salahi et al., 2010).
Dearomatising Rearrangements of Lithiated Thiophenecarboxamides
A noteworthy study focused on the dearomatising rearrangements of lithiated thiophene carboxamides, leading to the formation of various cyclic compounds such as pyrrolinones and azepinones. This research underscores the chemical versatility and potential applications of thiophene carboxamides in synthetic organic chemistry (Clayden et al., 2004).
Mechanism of Action
Target of Action
They are utilized extensively as reactants to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide derivatives are known to take part in a variety of condensation and substitution reactions .
Biochemical Pathways
Without specific information on “N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide”, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds are known to be involved in the synthesis of various organic heterocycles .
Result of Action
Many derivatives of cyanoacetamide have been reported to have diverse biological activities .
Properties
IUPAC Name |
N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-7-10(9-3-1-5-14-8-9)15-12(16)11-4-2-6-17-11/h1-6,8,10H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQJDUXGPTUPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C#N)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.